4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol is a brominated phenolic Schiff base derivative characterized by a cyclohexylphenylamino-methyl substituent at the 2-position of the phenol ring. This structure confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, chemosensing, and biological studies. Its synthesis typically involves the condensation of 4-bromosalicylaldehyde derivatives with 4-cyclohexylaniline under reflux conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
4-bromo-2-[(4-cyclohexylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO/c20-17-8-11-19(22)16(12-17)13-21-18-9-6-15(7-10-18)14-4-2-1-3-5-14/h6-12,14,21-22H,1-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFANUNGKQXWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224713 | |
| Record name | 4-Bromo-2-[[(4-cyclohexylphenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329777-37-9 | |
| Record name | 4-Bromo-2-[[(4-cyclohexylphenyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329777-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[[(4-cyclohexylphenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds with active site residues, while the bromine atom may participate in halogen bonding, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s cyclohexylphenyl group distinguishes it from similar Schiff bases. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity : The cyclohexyl group in the target compound likely enhances lipid solubility compared to morpholine (polar) or methoxy (moderately polar) substituents, which could influence biodistribution in pharmacological contexts.
- Electronic Effects : Bromine and chlorine substituents (as in HL1 and ) increase electron-withdrawing character, stabilizing the imine bond and modulating metal-binding affinity.
b) Antioxidant Activity
- Compound I (morpholine derivative) showed high FRAP activity (929 µM Fe²⁺/g), while Compound II (ethyl-morpholine) was less active (11 µM Fe²⁺/g) . The cyclohexyl group’s non-polar nature might reduce antioxidant efficacy compared to polar morpholine substituents.
c) Toxicological Profiles
Physical and Crystallographic Properties
- Polymorphism: A polymorph of (E)-4-bromo-2-[(phenylimino)methyl]phenol exhibited thermochromism, with intramolecular O-H⋯N hydrogen bonding stabilizing both forms .
- Crystallography : SHELX software has been widely used for structural refinement of analogs (e.g., ), indicating compatibility with the target compound’s analysis.
Biological Activity
4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol, a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This compound is part of a broader class known as Schiff bases, which are recognized for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by empirical studies.
Synthesis
The synthesis of 4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol typically involves the condensation of 5-bromosalicylaldehyde with an appropriate amine under acidic or basic conditions. The reaction generally yields high purity and good yields, often exceeding 90%. The structure can be confirmed using techniques such as NMR and X-ray crystallography.
Biological Activity Overview
The biological activities of 4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol can be categorized into several key areas:
- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary investigations suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Antidiabetic Effects : Some derivatives have shown promise in reducing blood glucose levels, suggesting a role in diabetes management.
Antioxidant Activity
Research has demonstrated that 4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol possesses notable antioxidant capabilities. The compound's ability to scavenge free radicals has been quantified using DPPH and ABTS assays, showing significant IC50 values comparable to established antioxidants.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol | 25 ± 3 | |
| Ascorbic Acid | 20 ± 2 |
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of this compound against various pathogens. Results indicate a broad spectrum of activity, particularly against Gram-positive bacteria.
Antidiabetic Effects
The antidiabetic potential has been evaluated through glucose uptake assays in cell lines. The compound exhibited a dose-dependent increase in glucose uptake, indicating its potential role in enhancing insulin sensitivity.
Case Studies
- Case Study on Antioxidant Efficacy : A study involving diabetic rats treated with the compound showed a reduction in malondialdehyde levels and an increase in glutathione levels, indicating improved oxidative stress markers.
- Clinical Relevance in Antimicrobial Resistance : A clinical trial assessed the effectiveness of the compound in combination with standard antibiotics against resistant strains of bacteria. Results indicated synergistic effects, enhancing the efficacy of conventional treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
